molecular formula C20H22ClN3O2 B2550580 1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203260-05-2

1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2550580
CAS No.: 1203260-05-2
M. Wt: 371.87
InChI Key: SJGIXCXEIBXBFP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic small molecule based on a tetrahydroquinoline core structure, designed for advanced chemical biology and drug discovery research. Tetrahydroquinoline derivatives are a recognized scaffold in medicinal chemistry, frequently investigated for their potential to modulate biologically relevant enzymes and receptors . This particular compound features a urea linkage, a functional group known for its ability to participate in key hydrogen-bonding interactions with biological targets, thereby influencing inhibitor potency and selectivity . The structural architecture of this compound suggests broad research potential, particularly in the fields of oncology and neuroscience. Similar tetrahydroquinoline-based compounds have been identified as potent inhibitors of mutant isocitrate dehydrogenase (IDH1) enzymes . Mutant IDH1 is a validated oncogenic driver in several cancers, including acute myeloid leukemia (AML) and glioma, making inhibitors of this enzyme a significant area of investigative inquiry . Consequently, this urea-based tetrahydroquinoline derivative is a candidate for use in biochemical assays and cell-based studies aimed at understanding and targeting cancer metabolism. Furthermore, the tetrahydroquinoline scaffold is associated with therapeutic activity for disorders of the central nervous system, indicating its potential utility in neuropharmacology research . This product is provided as a high-purity compound for research applications exclusively. It is intended for use by qualified laboratory professionals in controlled settings. This chemical is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle all materials according to appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-13(2)19(25)24-10-4-5-14-11-17(8-9-18(14)24)23-20(26)22-16-7-3-6-15(21)12-16/h3,6-9,11-13H,4-5,10H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGIXCXEIBXBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that belongs to the class of urea derivatives. Compounds in this category often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of a chlorophenyl group and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.

Anticancer Activity

Urea derivatives have been studied for their potential anticancer effects. For instance, compounds containing tetrahydroquinoline structures have shown promise in inhibiting cancer cell proliferation. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, such as modulation of signaling pathways involved in cell survival and death.

Anti-inflammatory Properties

Many urea derivatives exhibit anti-inflammatory activity. The incorporation of a chlorophenyl group can enhance the interaction with inflammatory mediators or receptors. Studies have reported that similar compounds can inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

The biological activity of This compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : Urea compounds often act as enzyme inhibitors, affecting pathways crucial for tumor growth or inflammation.
  • Receptor Modulation : They may interact with specific receptors involved in pain and inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research on similar urea derivatives provides insights into their potential effects:

  • Anticancer Studies : A study on tetrahydroquinoline derivatives indicated significant cytotoxicity against various cancer cell lines (e.g., breast cancer and leukemia), suggesting that modifications to the structure can enhance activity .
  • Anti-inflammatory Effects : Research has shown that certain urea derivatives can reduce edema and inflammatory markers in animal models, highlighting their therapeutic potential .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .

Scientific Research Applications

Structural Characteristics

The compound features:

  • Urea Functional Group : This group is known for its role in biological activity and is often found in pharmaceuticals.
  • Tetrahydroquinoline Moiety : This structural element is associated with neuroprotective effects and other therapeutic potentials.
  • 3-Chlorophenyl Group : Enhances biological activity by improving interaction with biological targets.

Biological Activities

The compound has shown potential in various biological applications:

Neuroprotective Effects

The tetrahydroquinoline core is linked to neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Modulation of Cannabinoid Receptors

Research indicates that this compound may interact with cannabinoid receptors (CB1 and CB2), influencing physiological processes such as:

  • Pain sensation
  • Appetite regulation
  • Mood stabilization

Case Study 1: Neuroprotection

A study demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant neuroprotective effects by reducing oxidative stress in neuronal cells. The specific interactions of 1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea with neuroreceptors were highlighted as a mechanism for its protective action.

Case Study 2: Cannabinoid Interaction

In vitro studies have shown that compounds similar to this compound can modulate cannabinoid receptor activity. This modulation has implications for developing treatments for conditions related to pain and appetite disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthetic yields, and spectroscopic data of 1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea with related urea derivatives:

Compound Name Substituents Yield (%) Molecular Weight ESI-MS [M+H]+ Key Features
This compound (Target) 3-Chlorophenyl; 1-isobutyryl-tetrahydroquinolin-6-yl N/A ~399.87* N/A Tetrahydroquinoline core with isobutyryl; moderate lipophilicity
1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) 4-Cyanophenyl; 3-chlorophenyl 88.5 271.69 272.0 Electron-withdrawing cyano group; simpler structure
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) 4-Cyanophenyl; 3,4-dichlorophenyl 81.9 305.14 306.0 Increased halogenation enhances steric/electronic effects
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) 3-Chlorophenyl; thiazolyl-phenyl-piperazine 77.7 427.92 428.2 Thiazole and piperazine groups may improve solubility or target affinity
1-(3-Chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea (12) 3-Chlorobenzyl; quinazolin-6-yl 32 434.30 N/A Quinazoline core; dual chloro substituents; lower yield
1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea 3-Chlorophenyl; 3,5-dimethylphenyl N/A 274.75 N/A Simple urea with methyl groups; minimal steric hindrance

*Molecular weight calculated based on formula C₂₀H₂₁ClN₃O₂.

Key Observations:

Structural Complexity: The target compound’s tetrahydroquinoline core distinguishes it from simpler diarylureas (e.g., 6f, 6g, ). The isobutyryl group may enhance membrane permeability but could reduce aqueous solubility compared to cyanophenyl or piperazine-containing analogs .

Synthetic Accessibility: Yields for diarylureas (77–88% ) exceed those of quinazoline-based ureas (11–39% ), suggesting that the tetrahydroquinoline scaffold may require optimized synthetic protocols.

Spectroscopic Trends : ESI-MS data for compounds 6f, 6g, and 9f align closely with their theoretical [M+H]+ values, indicating reliable characterization methods . The target compound’s absence of MS data highlights a gap in the current literature.

Biological Implications: Thiazole-piperazine hybrids (e.g., 9f ) and quinazoline derivatives (e.g., 12 ) demonstrate the importance of heterocyclic moieties in target engagement, suggesting the tetrahydroquinoline group in the target compound merits further pharmacological evaluation.

Research Findings and Implications

  • Hydrogen-Bonding Patterns: Urea derivatives often form extensive hydrogen-bonding networks, as seen in crystallographic studies .
  • Lipophilicity vs. Solubility : The isobutyryl group increases molecular weight (~399.87) and logP compared to smaller analogs (e.g., 274.75 for ), which could affect pharmacokinetics.
  • Future Directions: Comparative studies on kinase inhibition or NF-κB pathway modulation (as in ) are needed to evaluate the biological relevance of the isobutyryl-tetrahydroquinoline moiety.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a substituted aniline with an isocyanate intermediate. For example, a tetrahydroquinoline precursor can be functionalized with isobutyryl chloride before urea bond formation. Key parameters include solvent choice (e.g., tetrahydrofuran or dichloromethane), temperature control (room temperature to reflux), and stoichiometric ratios of reagents. Optimization can be guided by thin-layer chromatography (TLC) monitoring and yield calculations. Catalysts like triethylamine may improve reactivity. Evidence from analogous urea syntheses suggests that stepwise purification (e.g., vacuum concentration and recrystallization) enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm substituent positions and urea bond integrity. For instance, urea NH protons typically appear at δ 8–10 ppm.
  • Infrared (IR) Spectroscopy : Urea carbonyl stretches (~1630–1680 cm1^{-1}) and aromatic C–H vibrations (~3000–3100 cm1^{-1}) are diagnostic .
  • Mass Spectrometry (ESI-MS or HRMS) : Determines molecular weight and fragmentation patterns. For example, [M+H]+^+ peaks align with theoretical values .
  • HPLC : Validates purity using reverse-phase columns and UV detection at 254 nm.

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

  • Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions between the compound and potential targets (e.g., kinases or apoptosis regulators). The tetrahydroquinoline moiety may engage in π-π stacking, while the urea group forms hydrogen bonds. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests). Adjust substituents (e.g., chlorine position) to optimize binding affinity .

Q. What experimental strategies resolve contradictions between solubility data and bioactivity profiles?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (DMSO:PBS mixtures) or formulate as nanoparticles.
  • Bioactivity Validation : Compare in vitro cytotoxicity (e.g., MTT assay) with in vivo pharmacokinetics (plasma half-life, tissue distribution). Contradictions may arise from metabolic instability, which can be addressed via prodrug design or structural modifications (e.g., adding hydrophilic groups) .

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

  • Methodological Answer : Systematically vary substituents:
  • 3-Chlorophenyl Group : Replace chlorine with electron-withdrawing groups (e.g., CF3_3) to enhance target affinity.
  • Isobutyryl Moiety : Test alternative acyl groups (e.g., acetyl or benzoyl) to modulate lipophilicity.
  • Tetrahydroquinoline Core : Introduce methyl groups to improve metabolic stability. Use in silico tools (e.g., QSAR models) to prioritize analogs for synthesis .

Q. What mechanisms explain this compound’s apoptosis-inducing effects in cancer cells?

  • Methodological Answer : Conduct transcriptomic profiling (RNA-seq) and proteomic analysis (western blot) to identify pathways like caspase-3 activation or Bcl-2 suppression. Compare results across cell lines (e.g., HeLa vs. MCF-7) to assess specificity. For in vivo validation, use xenograft models and monitor tumor volume and biomarker expression (e.g., PARP cleavage) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Reproducibility Checks : Re-synthesize the compound using identical protocols and purity standards.
  • Analytical Cross-Validation : Compare NMR, IR, and XRD data with published crystallographic reports (e.g., Acta Crystallographica Section E). Contradictions may stem from polymorphic forms or solvent residues .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
  • First Aid : In case of exposure, rinse skin/eyes with water and seek medical consultation. Refer to Safety Data Sheets (SDS) for toxicity data (e.g., LD50_{50}) and disposal guidelines .

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